1-Bromo-2,5-difluoro-4-((4-methoxybenzyl)oxy)benzene
Description
1-Bromo-2,5-difluoro-4-((4-methoxybenzyl)oxy)benzene is an organic compound that belongs to the class of aromatic halides It is characterized by the presence of bromine, fluorine, and methoxybenzyl groups attached to a benzene ring
Properties
IUPAC Name |
1-bromo-2,5-difluoro-4-[(4-methoxyphenyl)methoxy]benzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11BrF2O2/c1-18-10-4-2-9(3-5-10)8-19-14-7-12(16)11(15)6-13(14)17/h2-7H,8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYTAUQIBJDOOGS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)COC2=CC(=C(C=C2F)Br)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11BrF2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Bromo-2,5-difluoro-4-((4-methoxybenzyl)oxy)benzene can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The reaction typically requires a base, such as potassium carbonate, and a solvent, such as toluene or ethanol. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reaction. Additionally, the purification process may involve techniques such as recrystallization or chromatography to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
1-Bromo-2,5-difluoro-4-((4-methoxybenzyl)oxy)benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic aromatic substitution.
Oxidation and Reduction: The methoxybenzyl group can undergo oxidation to form corresponding aldehydes or acids.
Coupling Reactions: The compound can participate in cross-coupling reactions, such as Suzuki–Miyaura coupling, to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Common reagents include sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Coupling Reactions: Palladium catalysts, such as tetrakis(triphenylphosphine)palladium(0), along with bases like potassium carbonate, are commonly used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted benzene derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
1-Bromo-2,5-difluoro-4-((4-methoxybenzyl)oxy)benzene has several scientific research applications:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Material Science: The compound can be used in the development of new materials with specific electronic or optical properties.
Medicinal Chemistry: It may be explored for its potential biological activity and used in the design of new pharmaceuticals.
Chemical Biology: The compound can be used as a probe to study biological processes and interactions.
Mechanism of Action
The mechanism of action of 1-Bromo-2,5-difluoro-4-((4-methoxybenzyl)oxy)benzene depends on the specific application and reaction it is involved in. In the context of coupling reactions, the compound undergoes oxidative addition with a palladium catalyst, followed by transmetalation and reductive elimination to form the desired product . The molecular targets and pathways involved can vary based on the specific chemical or biological context.
Comparison with Similar Compounds
Similar Compounds
1-Bromo-2,5-difluoro-4-methoxybenzene: Similar structure but lacks the methoxybenzyl group.
1-Bromo-4-(difluoromethyl)benzene: Contains a difluoromethyl group instead of the methoxybenzyl group.
1-Bromo-4-(difluoromethoxy)benzene: Features a difluoromethoxy group in place of the methoxybenzyl group.
Uniqueness
1-Bromo-2,5-difluoro-4-((4-methoxybenzyl)oxy)benzene is unique due to the presence of both bromine and fluorine atoms, as well as the methoxybenzyl group
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
